Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several experimental steps. Researchers have reported a six-step synthetic route, which includes the assembly of various building blocks. The final product is characterized by techniques such as FT-IR , 1H NMR , 13C NMR , mass spectrometry (MS) , and X-ray diffraction .
Molecular Structure Analysis
The molecular formula of Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is C20H20N2O2 . Its crystal structure has been determined, revealing a monoclinic arrangement with specific unit cell parameters . The detailed three-dimensional structure can be visualized using computational tools.
Chemical Reactions Analysis
Hydrolysis Reaction
Acid anhydrides, including this compound, readily react with water to form carboxylic acids. The general mechanism involves nucleophilic attack by water, deprotonation, leaving group removal, and protonation of the carboxylate .
Esterification Reaction
When treated with alcohols, acid anhydrides undergo esterification. Pyridine is often used as a solvent in these reactions. The mechanism includes nucleophilic attack by the alcohol, deprotonation, leaving group removal, and protonation of the carboxylate .
Amide Formation
Acid anhydrides react with amines to form amides. The mechanism involves nucleophilic attack by the amine, deprotonation, and leaving group removal .
properties
IUPAC Name |
methyl 1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-5-21-17-16(12(3)20-21)14(18(22)23-4)10-15(19-17)13-8-6-11(2)7-9-13/h6-10H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKZCVPQXRBXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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